(2R)-2-(6-Methylpyridin-3-yl)propan-1-ol
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Overview
Description
(2R)-2-(6-Methylpyridin-3-yl)propan-1-ol is a chiral alcohol compound featuring a pyridine ring substituted with a methyl group at the 6-position and a hydroxyl group at the 1-position of the propan-1-ol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(6-Methylpyridin-3-yl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 6-methylpyridine.
Grignard Reaction: The 6-methylpyridine undergoes a Grignard reaction with a suitable Grignard reagent, such as ethylmagnesium bromide, to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent like lithium aluminum hydride to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Catalysts and automated reaction systems are often employed to enhance efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form more saturated alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used in these reactions.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated alcohols or hydrocarbons.
Substitution: Formation of ethers or esters.
Scientific Research Applications
(2R)-2-(6-Methylpyridin-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-(6-Methylpyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- (2S)-2-(6-Methylpyridin-3-yl)propan-1-ol
- 2-(6-Methylpyridin-3-yl)ethanol
- 2-(6-Methylpyridin-3-yl)propan-2-ol
Comparison:
Chirality: The (2R) and (2S) enantiomers differ in their spatial arrangement, leading to different biological activities and interactions.
Functional Groups: Compounds with different functional groups, such as ethanol or propan-2-ol, exhibit varying reactivity and properties.
Applications: Each compound may have unique applications based on its chemical structure and properties, highlighting the importance of (2R)-2-(6-Methylpyridin-3-yl)propan-1-ol in specific research and industrial contexts.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2R)-2-(6-methylpyridin-3-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(6-11)9-4-3-8(2)10-5-9/h3-5,7,11H,6H2,1-2H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEABQILEAHSJBT-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)[C@@H](C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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